4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
Description
This compound features a thiazole-5-carboxamide core substituted with a 4-methyl group, a 1H-pyrrole ring at position 2, and a 4-morpholinobut-2-yn-1-yl chain at the amide nitrogen (Fig. 1). Its synthesis likely follows a modular approach common to thiazole carboxamides:
Core Formation: Ethyl 4-methylthiazole-5-carboxylate intermediates are generated via coupling of nitriles with ethyl 2-bromoacetoacetate .
Hydrolysis and Amidation: The ester is hydrolyzed to a carboxylic acid, then coupled with amines (e.g., 4-morpholinobut-2-yn-1-amine) using coupling reagents like EDCI/DMAP .
Properties
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-14-15(24-17(19-14)21-8-4-5-9-21)16(22)18-6-2-3-7-20-10-12-23-13-11-20/h4-5,8-9H,6-7,10-13H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJQCMSNNYWYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC#CCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article delves into its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and a morpholine group, which are significant for its biological interactions. Here’s a summary of its structural components:
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Pyrrole Moiety | Enhances interaction with biological targets |
| Morpholine Group | Increases solubility and bioavailability |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity against Hepatitis B virus (HBV). The compound acts as an allosteric modulator of HBV core proteins, which is critical for viral replication .
Key Findings:
- Mechanism of Action : The compound binds to specific sites on the HBV core protein, altering its conformation and inhibiting viral assembly.
- In Vitro Studies : Cell culture assays demonstrated a reduction in viral load in treated cells compared to controls.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary data suggest it may inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7) and cervical cancer (HeLa) cells.
Case Studies:
- MCF7 Cells : Treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent antiproliferative effects.
- HeLa Cells : The compound induced apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with cellular pathways involved in proliferation and apoptosis. Specifically, it may influence:
- Cell Cycle Regulation : Arresting cells at the G0/G1 phase.
- Apoptotic Pathways : Activating intrinsic apoptotic pathways leading to increased cell death.
Summary of Biological Activities
| Activity Type | Cell Line | Effect Observed | IC50 (µM) |
|---|---|---|---|
| Antiviral | HepG2.2.15 | Reduced viral load | 5.0 |
| Anticancer | MCF7 | Decreased viability | 10.0 |
| Anticancer | HeLa | Induced apoptosis | 8.0 |
Comparison with Similar Compounds
Morpholine-Containing Thiazole Carboxamides
Compounds such as 12a and 12c () share the morpholine motif but incorporate sulfonylphenylguanidine groups instead of pyrrole. These derivatives exhibit CDK2/cyclin A and CDK9/cyclin T inhibitory activity, with IC₅₀ values in the nanomolar range . The target compound’s morpholinobutynyl chain may similarly enhance binding to ATP pockets in kinases, though its pyrrole substituent could alter selectivity compared to sulfonyl groups.
Pyrrole/Thiazole Hybrids
2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide () replaces the thiazole-5-carboxamide’s morpholine chain with an oxadiazole-pyrrole group.
Pyridinyl Thiazole Carboxamides
Schering Corporation’s N-methyl 4-methyl-2-(4'-pyridinyl)thiazole-5-carboxamide () substitutes the pyrrole with a pyridine ring. Pyridinyl analogs are reported to enhance cardiac contractility via calcium sensitization pathways .
Anticancer Thiazole Carboxamides
2a (), a 3,4,5-trimethoxyphenyl-substituted thiazole carboxamide, shows COX-2 inhibition (IC₅₀ = 0.8 µM) and anticancer activity against LX-2 and Hek293t cells, with ~70% inhibition at 50 µM . The target compound’s morpholine and alkyne groups may confer distinct pharmacokinetic profiles, such as improved blood-brain barrier penetration.
Sulfonamide-Thiazole Derivatives
Compounds like 955629-39-7 () feature sulfonamide-linked aryl groups. These derivatives often exhibit protease or kinase inhibition but face challenges in metabolic stability due to sulfonamide lability . The target compound’s morpholinobutynyl chain may offer superior stability compared to sulfonamides.
Key Structural and Functional Insights
- Morpholine vs. Pyridine/Pyrrole : Morpholine enhances solubility and hydrogen-bonding capacity, while pyridine/pyrrole modulates electronic properties and target engagement.
- Alkyne Linkers : The but-2-yn-1-yl chain in the target compound may enable click chemistry for bioconjugation, a feature absent in compared analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
